molecular formula C20H37N7O7 B1143556 ALA-D-ISOGLUTAMINYL-LYS-D-ALA-D-ALA ACET CAS No. 14225-30-0

ALA-D-ISOGLUTAMINYL-LYS-D-ALA-D-ALA ACET

Cat. No.: B1143556
CAS No.: 14225-30-0
M. Wt: 487.55
Attention: For research use only. Not for human or veterinary use.
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Description

“ALA-D-ISOGLUTAMINYL-LYS-D-ALA-D-ALA ACET” is a synthetic peptide derivative with the chemical formula C₃₅H₅₆N₁₀O₁₅·C₂H₄O₂ (acetate salt) and a molecular weight of approximately 1,058.97 g/mol (calculated from InChI data) . Structurally, it consists of a peptide backbone incorporating non-standard amino acid residues:

  • D-alanine (D-ALA) residues at positions 3 and 4.
  • L-lysine (LYS) and D-isoglutaminyl residues, which introduce branching and functional diversity.
  • An acetate counterion, likely enhancing solubility or stability.

The compound’s stereochemistry is critical, as indicated by the InChI string, which specifies D- and L-configurations at multiple chiral centers.

Properties

CAS No.

14225-30-0

Molecular Formula

C20H37N7O7

Molecular Weight

487.55

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structure Highlights Key Functional Groups Biological Role/Application Key Differences
ALA-D-ISOGLUTAMINYL-LYS-D-ALA-D-ALA ACET D-Ala-D-Ala motif, acetate counterion Amide bonds, branched side chains Hypothesized antimicrobial agent Unique D-isoglutaminyl residue
Vancomycin Cyclic heptapeptide, D-Ala-D-Ala binding Chlorinated biphenyl, sugar moieties Glycopeptide antibiotic Larger macrocyclic structure
Teicoplanin Lipid tail, D-Ala-D-Ala binding Fatty acid chain Lipoglycopeptide antibiotic Enhanced membrane interaction
Muramyl Pentapeptide L-Ala-D-isoGlu-L-Lys-D-Ala-D-Ala N-acetylmuramic acid backbone Bacterial cell wall precursor Natural substrate, lacks acetate

Key Findings

D-Ala-D-Ala Motif :

  • The D-Ala-D-Ala sequence in “this compound” mirrors bacterial cell wall precursors, similar to vancomycin’s target . However, vancomycin’s macrocyclic structure enables stronger binding via hydrogen bonds, whereas the linear peptide here may lack comparable affinity .

Acetate Counterion: The acetate enhances solubility compared to non-acetylated analogs like muramyl pentapeptide, which relies on natural anionic groups for membrane integration .

Functional Microbiota Interactions :

  • While acetylene black (ACET) in anaerobic digestion studies enhances microbial diversity , this peptide’s acetate group may interact differently with bacterial membranes, suggesting divergent mechanisms of action.

Research Implications and Limitations

  • Antimicrobial Potential: Structural parallels to glycopeptide antibiotics suggest possible inhibition of cell wall synthesis, but empirical data on minimum inhibitory concentrations (MICs) are absent in the provided evidence .
  • Contextual Confusion: The abbreviation “ACET” in other studies refers to acetylene black (a conductive material) or acetaminophen , necessitating careful distinction in future research.

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